molecular formula C26H28N6O6 B12326999 Pyr-His-Pro-AMC

Pyr-His-Pro-AMC

Cat. No.: B12326999
M. Wt: 520.5 g/mol
InChI Key: MZUKTPVHFSNFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyr-His-Pro-AMC, also known as pyroglutamyl-histidyl-prolyl-7-amino-4-methylcoumarin, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of enzyme kinetics and activity, especially for enzymes that cleave peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-His-Pro-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of high-quality peptide substrates.

Chemical Reactions Analysis

Types of Reactions

Pyr-His-Pro-AMC undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by specific enzymes, leading to the cleavage of the peptide bond.

    Oxidation: Involving the amino acid residues, particularly histidine.

    Substitution: Reactions involving the modification of the amino acid side chains.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as proteases are commonly used under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

    Substitution: Various chemical reagents, such as acylating agents, can be used to modify the peptide.

Major Products

    Hydrolysis: Produces individual amino acids or smaller peptide fragments.

    Oxidation: Results in oxidized amino acid residues.

    Substitution: Yields modified peptides with altered functional groups.

Scientific Research Applications

Pyr-His-Pro-AMC is widely used in scientific research due to its versatility and specificity. Some key applications include:

    Enzyme Kinetics: Used to study the activity and kinetics of proteases and other peptide-cleaving enzymes.

    Biochemical Assays: Employed in various assays to measure enzyme activity, including fluorescence-based assays.

    Drug Development: Utilized in screening potential inhibitors of proteases, aiding in the development of therapeutic agents.

    Diagnostic Tools: Incorporated in diagnostic assays to detect enzyme activity in clinical samples.

Mechanism of Action

Pyr-His-Pro-AMC functions as a substrate for specific enzymes, particularly proteases. The enzyme cleaves the peptide bond between the proline and 7-amino-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to determine enzyme activity. The molecular targets include the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Similar Compounds

    Pyr-RTKR-AMC: Another peptide substrate with a similar structure but different amino acid sequence.

    TRH-AMC: A substrate used for studying thyrotropin-releasing hormone activity.

Uniqueness

Pyr-His-Pro-AMC is unique due to its specific amino acid sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity in fluorescence-based assays make it a valuable tool in biochemical research.

Properties

Molecular Formula

C26H28N6O6

Molecular Weight

520.5 g/mol

IUPAC Name

N-[3-(1H-imidazol-5-yl)-1-[2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)

InChI Key

MZUKTPVHFSNFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5

Origin of Product

United States

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